3,4-Diaminobenzophenone
CAS No.: 39070-63-8
VCID: VC0196073
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 3,4-Diaminobenzophenone is a chemical compound with diverse applications, particularly as an intermediate in synthesizing pharmaceuticals, dyes, and polymers . In pharmaceutical development, it serves as a building block for anti-cancer and anti-inflammatory drugs . It is also used in the production of dyes and pigments, providing vibrant colors for textiles and plastics . Furthermore, it acts as a curing agent in polymer chemistry, enhancing thermal stability and mechanical properties of polymers . In analytical chemistry, 3,4-Diaminobenzophenone is employed as a reagent to detect and quantify certain metal ions . It has even found use in some cosmetic products for its potential skin benefits . A method for synthesizing 3,4-diamino-benzophenone involves using 3-nitro-4-chloro-benzophenone as a raw material, reacting it with ammonia water under high pressure to synthesize 3-nitro-4-amino-benzophenone, and then reducing it . The ammoniation and hydrogenation process parameters are strictly controlled to minimize impurities . As a matrix, 3,4-diaminobenzophenone (DABP) has been shown to be advantageous in the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, offering benefits such as lower laser powers, better detection limits, and less fragmentation . A similar compound, 4-Benzoyl-o-phenylenediamine, shares similar applications as pharmaceutical intermediates . Research assistants may encounter 3,4-Diaminobenzophenone while supporting scientific studies, managing data, and contributing to research projects within academic or medical settings . When working with this chemical, it is important to note that 3,4-Diaminobenzophenone can cause skin and serious eye irritation . |
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CAS No. | 39070-63-8 |
Product Name | 3,4-Diaminobenzophenone |
Molecular Formula | C13H12N2O |
Molecular Weight | 212.25 g/mol |
IUPAC Name | (3,4-diaminophenyl)-phenylmethanone |
Standard InChI | InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
Standard InChIKey | RXCOGDYOZQGGMK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N |
Appearance | dark yellow powder |
Purity | > 95% |
Synonyms | (3,4-Diaminophenyl)phenylmethanone; 4-benzoyl-o-phenylenediamine; 1,2-Diamino-4-(phenylcarbonyl)benzene; 2-Amino-4-benzoylaniline; p-Benzoyl-o-phenylenediamine |
PubChem Compound | 135520 |
Last Modified | Aug 15 2023 |
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